molecular formula C18H24FNO4 B2973820 2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid CAS No. 644981-80-6

2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid

Cat. No. B2973820
CAS RN: 644981-80-6
M. Wt: 337.391
InChI Key: HVLHOGZMJHSRMM-UHFFFAOYSA-N
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Description

“2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C12H21NO4 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular weight of this compound is 243.29944 . The SMILES string representation is O=C(OC©©C)N1CCC(C2=CC=C(CC(O)=O)C=C2)CC1 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 99-101 °C . It has a quality level of 100 and an assay of ≥95% .

Scientific Research Applications

Asymmetric Synthesis and Derivatives

The asymmetric synthesis of derivatives such as trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid demonstrates the versatility of related compounds in synthesizing complex molecular structures starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. This showcases the compound's role in facilitating the construction of chiral molecules with potential applications in drug development and chemical biology (Xue et al., 2002).

Biological Activity and Molecular Probes

Derivatives of the tert-butoxycarbonyl phenyl group have been synthesized and evaluated for their in vitro biological activities, such as substrates for enzymes and as inhibitors, demonstrating the potential therapeutic applications of these compounds (Rosowsky et al., 1994). Moreover, fluorescent derivatives have been found to be sensitive molecular probes for nanoparticles, showing the utility of these compounds in materials science and sensor technology (Bekere et al., 2013).

Chelating Agents and Chemical Synthesis

The compound has been used as a precursor in the synthesis of chelating agents for lanthanide ions, illustrating its application in preparing contrast media for molecular imaging. This indicates its importance in diagnostic imaging and targeted therapy research (Li et al., 2009).

Fungicidal Activity

Synthesized derivatives have shown moderate to excellent fungicidal activity against specific pathogens, pointing towards potential agricultural applications of these compounds in protecting crops from fungal diseases (Mao et al., 2013).

Metabolic Studies

The compound has been involved in studies related to the metabolism of specific drugs, highlighting its utility in understanding drug metabolism pathways. This research aids in the development of safer and more effective pharmaceuticals (Prakash et al., 2008).

Safety and Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It has the signal word “Warning” and the precautionary statements P261, P264, P273, P280, P302 + P352, P305 + P351 + P338 .

properties

IUPAC Name

2-[4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLHOGZMJHSRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

644981-80-6
Record name [1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid
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